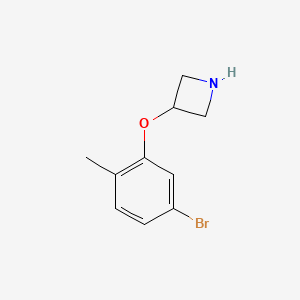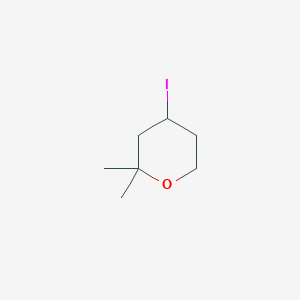
4-Iodo-2,2-dimethyl-tetrahydro-pyran
Vue d'ensemble
Description
“4-Iodo-2,2-dimethyl-tetrahydro-pyran” is a chemical compound used as a building block in organic synthesis . It has the molecular formula C7H13IO .
Molecular Structure Analysis
The molecular structure of “4-Iodo-2,2-dimethyl-tetrahydro-pyran” consists of a tetrahydropyran ring with two methyl groups attached to one of the carbon atoms and an iodine atom attached to another carbon atom . The InChI code for this compound is 1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 .
Applications De Recherche Scientifique
Synthesis and Molecular Studies
Synthesis and Activity in Biochemical Contexts : Tetrahydropyran derivatives, including those related to 4-Iodo-2,2-dimethyl-tetrahydro-pyran, have been synthesized for studying their biological activities. For example, Shouksmith et al. (2015) described the synthesis of tetrahydropyran derivatives and analyzed their growth-inhibitory activities in HeLa cells, indicating a non-specific mechanism of action correlating with lipophilicity (Shouksmith et al., 2015).
Catalysis and Synthetic Methodology : Patra and Mahapatra (2010) reported the synthesis of a series of 4H-5,6,7,8-tetrahydrobenzo[b]pyran derivatives using Aliquat®336 as a phase-transfer catalyst in water under microwave irradiation, highlighting a clean and efficient synthetic method (Patra & Mahapatra, 2010).
Conformational Studies : Tran et al. (2005) conducted conformational studies of derivatives of tetrahydro-4H-pyran-4-one, providing insights into the structural aspects of these compounds (Tran et al., 2005).
Applications in Organic Chemistry
One-Pot Synthesis Techniques : Hazeri et al. (2014) demonstrated a one-pot synthesis method for tetrahydrobenzo[b]pyran derivatives, using starch solution as a catalyst. This represents an advancement in the synthesis of such compounds with nontoxic, biodegradable catalysts (Hazeri et al., 2014).
Advanced Synthesis of Derivatives : Konno et al. (2009) synthesized TAK779, a CCR5 antagonist, using a form of 4H-tetrahydropyran. Their work demonstrates the chemical versatility and utility of tetrahydropyran derivatives in complex organic syntheses (Konno et al., 2009).
Safety And Hazards
“4-Iodo-2,2-dimethyl-tetrahydro-pyran” may be hazardous in case of skin contact (irritant, permeator), eye contact (irritant), ingestion, or inhalation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound . In case of accidental exposure, seek medical advice .
Propriétés
IUPAC Name |
4-iodo-2,2-dimethyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPMPYIKWARWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2,2-dimethyl-tetrahydro-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



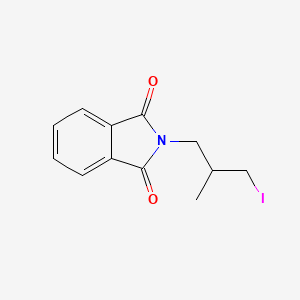
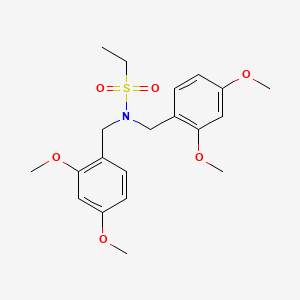
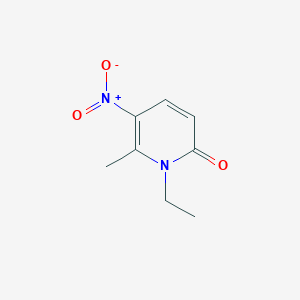
![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)

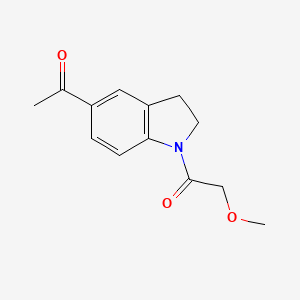
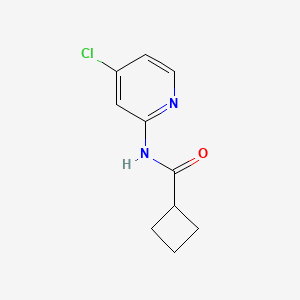
![[4-(Oxetan-3-yloxy)-phenyl]-methanol](/img/structure/B1405086.png)

